Isobavachalcone

Description

This compound has been reported in Morus cathayana, Hypericum geminiflorum, and other organisms with data available.

RN given for (E)-isomer; structure in first source

Structure

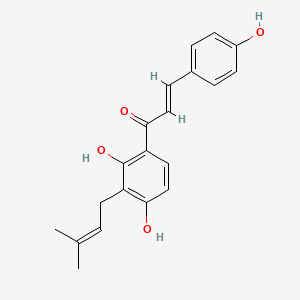

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPGRAKHMEPCM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317123 | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20784-50-3, 54676-49-2 | |

| Record name | Isobavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisocordoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBAVACHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobavachalcone: A Technical Guide to Its Natural Sources and Isolation from Psoralea corylifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone, a prenylated chalcone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound with a primary focus on its most abundant source, Psoralea corylifolia (Fabaceae). It details optimized protocols for the extraction, fractionation, and purification of this compound from Psoralea corylifolia seeds. Furthermore, this document presents quantitative data on this compound yields, elucidates key signaling pathways modulated by this compound, and provides detailed experimental workflows to aid in its isolation and further research.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in a variety of plant species. While it is most famously and abundantly isolated from the seeds of Psoralea corylifolia, also known as Babchi, other plant families also serve as sources for this bioactive compound.[1][2][3][4] The families Fabaceae and Moraceae are notable for containing species that produce this compound.[2][5] Its presence has also been reported in plants from the families Clusiaceae, Schisandraceae, and Apiaceae.[6] The concentration of this compound can vary significantly between different plant sources and even within different parts of the same plant.

Table 1: Quantitative Analysis of this compound in Psoralea corylifolia

| Plant Material | Extraction Method | This compound Content (mg/g of dry weight) | Reference |

| Psoralea corylifolia seeds | 70% Ethanol Extract | 0.736 ± 0.006 | [5] |

| Psoralea corylifolia seeds | Phenolic Extract | 18.16% of the extract | [7] |

Isolation of this compound from Psoralea corylifolia

The isolation of this compound from the seeds of Psoralea corylifolia is a multi-step process involving extraction, fractionation, and purification. An optimized method utilizing alkaline extraction followed by acid precipitation has been shown to be effective and environmentally friendly.[8]

Experimental Protocol: Alkaline Extraction and Acid Precipitation

This protocol is based on an optimized method for the extraction of this compound from Psoralea corylifolia seeds.[8]

2.1.1. Materials and Equipment

-

Dried seeds of Psoralea corylifolia

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ultrasonic bath

-

Centrifuge

-

Filtration apparatus (e.g., Buchner funnel)

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Rotary evaporator

-

Freeze dryer

2.1.2. Procedure

-

Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

Alkaline Extraction:

-

Filtration: After extraction, filter the mixture to separate the supernatant from the solid residue.

-

Acid Precipitation:

-

Collection of Precipitate: Centrifuge the solution to collect the precipitate containing crude this compound.

-

Washing and Drying: Wash the precipitate with distilled water to remove impurities and then dry the crude extract.

-

Purification (Optional but Recommended): For higher purity, the crude extract can be further purified using column chromatography with silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Quantification: Analyze the final product using HPLC to determine the purity and yield of this compound.

Diagram 1: Experimental Workflow for this compound Isolation

Caption: Workflow for isolating this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways. One of the well-documented pathways is the AKT/GSK-3β/β-catenin signaling cascade.[9][10][11]

In many cancers, the PI3K/AKT pathway is constitutively active, leading to the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β). This inactivation prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates target genes involved in cell proliferation and survival.

This compound has been demonstrated to inhibit the phosphorylation of AKT, which in turn leads to the activation of GSK-3β.[9] Activated GSK-3β then promotes the degradation of β-catenin, thereby inhibiting the transcription of its target genes and inducing apoptosis in cancer cells.[9][10]

Diagram 2: this compound's Inhibition of the AKT/GSK-3β/β-catenin Pathway

Caption: this compound's inhibitory signaling pathway.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. Psoralea corylifolia remains the most viable commercial source for its isolation. The optimized extraction and purification protocols detailed in this guide provide a solid foundation for researchers to obtain high-purity this compound for further investigation. Understanding its mechanism of action, particularly its role in modulating critical signaling pathways such as the AKT/GSK-3β/β-catenin pathway, is crucial for the development of novel targeted therapies. This guide serves as a comprehensive resource for the scientific community to advance the research and development of this compound-based therapeutics.

References

- 1. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption [mdpi.com]

- 7. frontiersin.org [frontiersin.org]

- 8. Study on the extraction process of this compound from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]

- 9. benthamscience.com [benthamscience.com]

- 10. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isobavachalcone: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone (IBC), a prenylated chalcone isolated from Psoralea corylifolia, has emerged as a promising natural compound with potent anticancer activities across a spectrum of malignancies. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning IBC's therapeutic effects on cancer cells. We consolidate findings from numerous studies, detailing its role in inducing programmed cell death, inhibiting critical survival signaling pathways, and its potential to modulate the tumor microenvironment. This document summarizes key quantitative data, provides detailed experimental protocols for assays used to elucidate these mechanisms, and presents visual representations of the signaling pathways affected by IBC to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

This compound is a flavonoid derivative that has demonstrated a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] Its anticancer potential has been a significant area of investigation, with studies revealing its efficacy in various cancer types such as pancreatic, breast, colorectal, prostate, lung, and gastric cancers.[4][5][6][7][8] IBC's multifaceted mechanism of action, involving the modulation of several key cellular processes, makes it a compelling candidate for further preclinical and clinical development.

Cytotoxic Activity of this compound

This compound exhibits significant cytotoxic effects against a variety of human cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 21.45 | 24 | [5] |

| 15.15 | 48 | [5] | ||

| 8.53 | 72 | [5] | ||

| Colorectal Cancer | HCT116 | 75.48 | 24 | [7] |

| SW480 | 44.07 | 24 | [7] | |

| Non-Small Cell Lung Cancer | H1975 | 4.35 (Compound 16 derivative) | Not Specified | [9][10] |

| A549 | 14.21 (Compound 16 derivative) | Not Specified | [9][10] | |

| Breast Cancer | MCF-7 | 38.46 | 24 | [11] |

| 31.31 | 48 | [11] | ||

| 28.26 | 72 | [11] | ||

| Madin-Darby Canine Kidney | MDCK | 26.6 ± 3.4 | Not Specified | [12] |

Induction of Programmed Cell Death

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, which includes apoptosis, necroptosis, and autophagy.

Apoptosis

IBC is a potent inducer of apoptosis in numerous cancer cell lines. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Reactive Oxygen Species (ROS) Generation: IBC treatment leads to a significant increase in intracellular ROS levels.[4][8] This oxidative stress disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5]

-

Modulation of Bcl-2 Family Proteins: IBC upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, which facilitates mitochondrial outer membrane permeabilization.[4][5][6][7]

-

Caspase Activation: The release of cytochrome c from the mitochondria activates the caspase cascade. IBC has been shown to induce the cleavage and activation of caspase-9 and the executioner caspase-3.[5][6][7][9] Cleaved caspase-3 is responsible for the cleavage of cellular substrates, such as PARP, leading to the morphological and biochemical hallmarks of apoptosis.[7]

-

Endoplasmic Reticulum (ER) Stress: In some cancer cells, such as prostate cancer cells, IBC induces ER stress, which can also trigger apoptosis.[8]

Necroptosis and Autophagy

In certain cancer cell types, particularly triple-negative breast cancer and non-small cell lung cancer, IBC can induce alternative forms of programmed cell death:

-

Necroptosis: IBC upregulates the expression and phosphorylation of key mediators of necroptosis, including RIP1, RIP3, and MLKL.[5][9] This form of programmed necrosis provides an alternative cell death pathway, which can be particularly effective in apoptosis-resistant tumors.

-

Autophagy: IBC has also been observed to induce autophagy, as evidenced by an increase in the LC3-II/I ratio.[5] The role of autophagy in IBC-mediated cell death can be context-dependent, sometimes promoting cell death and other times acting as a survival mechanism.

Inhibition of Key Signaling Pathways

This compound exerts its anticancer effects by targeting and inhibiting several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. IBC has been shown to be a potent inhibitor of this pathway.[4][12][13] It directly inhibits Akt kinase activity by binding to its ATP-binding pocket, leading to a reduction in Akt phosphorylation at Ser-473.[13] Downregulation of Akt activity subsequently inhibits the phosphorylation of its downstream targets, including GSK-3β and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis.[7][14]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

MAPK/Erk Pathway

The MAPK/Erk pathway is another crucial signaling cascade that regulates cell proliferation and survival. In gastric cancer cells, IBC has been shown to inhibit the phosphorylation of Erk, leading to the induction of apoptosis.[6]

Caption: this compound inhibits the MAPK/Erk pathway.

Wnt/β-catenin Pathway

In colorectal cancer, the Wnt/β-catenin pathway is frequently hyperactivated. IBC has been demonstrated to downregulate this pathway by inhibiting the AKT/GSK-3β signaling axis, which leads to the degradation of β-catenin.[7][15][16]

Anti-Metastatic and Anti-Angiogenic Potential

While the primary focus of research has been on IBC's cytotoxic and pro-apoptotic effects, emerging evidence suggests its potential to inhibit metastasis and angiogenesis, key processes in cancer progression.

-

Anti-Metastatic Effects: In gastric cancer cells, IBC has been shown to decrease cell migration and invasion.[6] Chalcones, as a class of compounds, are known to inhibit the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[17]

-

Anti-Angiogenic Effects: Chalcones have been reported to possess anti-angiogenic properties by interfering with various steps of angiogenesis, including the inhibition of vascular endothelial growth factor (VEGF) signaling.[18] Further research is needed to specifically elucidate the anti-angiogenic mechanisms of this compound.

In Vivo Antitumor Efficacy

The anticancer effects of this compound have been validated in preclinical animal models.

| Cancer Model | Animal | IBC Dose | Route | Treatment Duration | Tumor Growth Inhibition | Reference |

| Pancreatic Cancer | C57BL/6 Mice (Orthotopic) | 20 mg/kg/day | Intraperitoneal | 10 days | Significant decrease in tumor weight | [4][19] |

| Triple-Negative Breast Cancer | Nude Mice (Xenograft) | 20 mg/kg | Intraperitoneal | 18 days | 35.0% | [5] |

| 40 mg/kg | 45.5% | [5] | ||||

| 80 mg/kg | 72.6% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: General workflow for in vitro and in vivo studies of this compound.

Conclusion

This compound is a promising natural anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce various forms of programmed cell death and inhibit key pro-survival signaling pathways, such as PI3K/Akt/mTOR and MAPK/Erk, underscores its therapeutic potential. The in vivo data further supports its efficacy in inhibiting tumor growth. Future research should focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating its anti-metastatic and anti-angiogenic properties to pave the way for its clinical translation in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Induces ROS-Mediated Apoptosis via Targeting Thioredoxin Reductase 1 in Human Prostate Cancer PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel this compound derivatives induce apoptosis and necroptosis in human non-small cell lung cancer H1975 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. [this compound induces cell death through multiple pathways in human breast cancer MCF-7 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antiangiogenic Effect of Flavonoids and Chalcones: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Activates Antitumor Immunity on Orthotopic Pancreatic Cancer Model: A Screening and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Isobavachalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC) is a prenylated chalcone, a class of natural flavonoids, predominantly isolated from the plant Psoralea corylifolia.[1][2] Exhibiting a broad spectrum of pharmacological activities, IBC has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Pharmacological Activities

This compound demonstrates a remarkable range of biological effects, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties.[2][3][4] These activities are attributed to its ability to modulate various cellular signaling pathways.

Anti-Cancer Activity

This compound exhibits significant anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1][5] Its anti-cancer mechanism involves the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1]

Quantitative Data: Anti-Cancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| OVCAR-8 | Ovarian Cancer | 7.92 | [6] |

| PC3 | Prostate Cancer | 15.06 | [6] |

| A549 | Lung Cancer | 32.2 | [6] |

| MCF-7 | Breast Cancer | 28.29 | [6] |

| L-02 | Normal Liver Cells | 31.61 | [6] |

| HUVEC | Normal Endothelial Cells | 31.3 | [6] |

| HT29 | Colorectal Cancer | > 40 | [5] |

| MDCK | Madin-Darby Canine Kidney Cells | 26.6 ± 3.4 | [5] |

Experimental Protocols:

-

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining): This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

-

Signaling Pathways in Anti-Cancer Activity:

This compound's anti-cancer effects are mediated through the modulation of several key signaling pathways:

-

Akt/GSK-3β/β-catenin Pathway: this compound inhibits the phosphorylation of Akt, which in turn leads to the downregulation of the Wnt/β-catenin signaling pathway, a critical pathway in many cancers.[1][7]

Caption: this compound inhibits the Akt/GSK-3β/β-catenin signaling pathway.

-

ERK Pathway: this compound has been shown to inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), another key regulator of cell proliferation and survival.

-

Induction of Apoptosis: this compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the ratio of Bcl-2 family proteins (Bax/Bcl-2), translocation of Bax to the mitochondria, and activation of caspases.[7]

Caption: this compound induces apoptosis via the mitochondrial pathway.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory pathways.

Experimental Protocols:

-

NF-κB Luciferase Reporter Assay: This assay measures the activity of the NF-κB transcription factor, a central regulator of inflammation.

-

Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Pre-treat the cells with this compound before stimulating them with an inflammatory agent (e.g., TNF-α or LPS).

-

Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB.

-

Signaling Pathways in Anti-Inflammatory Activity:

-

NF-κB Pathway: this compound inhibits the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitory subunit, IκBα. This blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[8]

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-Microbial Activity

This compound displays a broad spectrum of anti-microbial activity against various bacteria and fungi.[9][10]

Quantitative Data: Anti-Microbial Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | Gram-positive Bacteria | 1.56 | [9][10] |

| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 3.12 | [9][10] |

| Mycobacterium tuberculosis | Mycobacteria | 64 | [9] |

| Mycobacterium avium | Mycobacteria | 64 | [9] |

| Mycobacterium kansasii | Mycobacteria | 64 | [9] |

| Gram-negative species | Gram-negative Bacteria | > 400 | [9][10] |

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Prepare a series of twofold dilutions of this compound in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (temperature, time, atmosphere).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

-

Experimental Workflow for Anti-Microbial Screening:

Caption: General workflow for the screening and characterization of antimicrobial natural products.

Neuroprotective Activity

This compound has shown promise in protecting neuronal cells from damage and has been investigated for its potential in neurodegenerative diseases.[3] Its neuroprotective effects are linked to its anti-inflammatory and antioxidant properties.

Conclusion

This compound is a multifaceted natural compound with a rich pharmacological profile. Its potent anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective activities, underpinned by its ability to modulate critical cellular signaling pathways, make it a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to translate these promising findings into novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Therapeutic potential of this compound, a natural flavonoid, in murine experimental colitis by inhibiting NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ameliorates diabetic nephropathy in rats by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]

Neuroprotective Effects of Isobavachalcone in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC) is a prenylated chalcone naturally found in plants such as Psoralea corylifolia.[1] Emerging preclinical evidence highlights its significant neuroprotective potential, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. IBC demonstrates a multifactorial mechanism of action, combating oxidative stress, neuroinflammation, and pathological protein aggregation—key drivers of neuronal damage and cognitive decline.[1][2] Pharmacokinetic studies have confirmed that IBC can cross the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent. This technical guide synthesizes the current preclinical data on this compound, presenting quantitative outcomes, detailed experimental protocols, and the underlying molecular signaling pathways.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects by modulating several critical signaling pathways involved in cellular defense, inflammation, and protein homeostasis.

Attenuation of Neuroinflammation via NF-κB Inhibition

Neuroinflammation, primarily mediated by microglia, is a hallmark of many neurodegenerative diseases. This compound has been shown to suppress this inflammatory cascade by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4][5] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][5][6] this compound blocks this process by preventing the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory cytokines like IL-6 and IL-1β.[2][3]

References

- 1. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]

- 2. This compound Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Attenuates MPTP-Induced Parkinson's Disease in Mice by Inhibition of Microglial Activation through NF-κB Pathway | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Isobavachalcone: A Potent Agent Against Gram-Positive Bacteria - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobavachalcone (IBC), a prenylated chalcone found in plants such as Psoralea corylifolia, is emerging as a significant natural compound with potent antibacterial activity, particularly against a range of Gram-positive bacteria.[1][2] Its efficacy extends to drug-resistant strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), making it a compound of considerable interest in the search for new antimicrobial agents.[3][4][5] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antibacterial Spectrum and Efficacy

This compound has demonstrated a selective and potent inhibitory effect against various Gram-positive bacteria while being largely inactive against Gram-negative species.[3][4][5] This selectivity is a key characteristic of its antimicrobial profile.

Quantitative Antimicrobial Data

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The tables below summarize the reported values for this compound against a panel of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (MSSA) | ATCC 29213 | - | 5.0 | [6][7] |

| Staphylococcus aureus (MSSA) | ATCC 6538 | 1.56 | - | [3] |

| Staphylococcus aureus (MRSA) | ATCC BAA44 | 3.12 | - | [3] |

| Staphylococcus aureus (MRSA) | ATCC 15187 | - | >100 | [6] |

| Staphylococcus aureus (MRSA) | USA300 | 3.12 | - | [8] |

| Streptococcus pneumoniae | - | 1.56 - 50.0 | - | [4] |

| Streptococcus sanguinis | - | 1.56 - 50.0 | - | [4] |

| Streptococcus sobrinus | - | 1.56 - 50.0 | - | [4] |

| Streptococcus mutans | - | 1.56 - 50.0 | - | [4] |

| Enterococcus faecalis | Clinical Isolates | - | 6.25 - 12.5 | [9] |

Table 2: Anti-biofilm Activity of this compound

| Bacterial Species | Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀) (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | ATCC 6538 | 0.78 | [3][5][10] |

| Staphylococcus aureus (MRSA) | ATCC BAA44 | 0.78 | [3][5][10] |

Synergy with Conventional Antibiotics

This compound has been investigated for its potential to act synergistically with existing antibiotics, which could enhance their efficacy and combat resistance.

Table 3: Synergistic Activity of this compound with Antibiotics

| Bacterial Species | Antibiotic | This compound Concentration (µg/mL) | Observation | Reference |

| Staphylococcus aureus (MSSA) | Gentamicin | 1.56 | Synergy | [8][11] |

| Staphylococcus aureus (MRSA) | Daptomycin | 0.2 - 1.56 | Synergy | [8] |

| Staphylococcus aureus | Vancomycin | - | Indifferent | [4] |

| Staphylococcus aureus | Vancomycin | - | Synergistic (for derivative IBC-3) | [6] |

Mechanism of Action

The primary antibacterial mechanism of this compound against Gram-positive bacteria is the disruption of the bacterial cell membrane.[3][4][5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[9][12][13]

Proposed mechanism of this compound's antibacterial action.

Studies utilizing fluorescent probes like propidium iodide (PI) and SYTO9 have visually confirmed membrane damage in bacteria such as Bacillus subtilis following treatment with this compound.[3][5] Furthermore, scanning electron microscopy (SEM) analysis has revealed morphological changes indicative of cell wall or cytoplasmic membrane damage.[6][14] Beyond membrane disruption, some evidence suggests that this compound may also inhibit the synthesis of essential biomolecules like proteins, DNA, and RNA, and interfere with energy metabolism.[9][12][13]

Experimental Protocols

This section details the standard methodologies for assessing the antibacterial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standard procedure for determining the MIC and MBC of an antimicrobial agent.[4][6]

Workflow for MIC and MBC determination.

Protocol:

-

Preparation of this compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute in an appropriate broth medium (e.g., Mueller-Hinton Broth or Brain Heart Infusion) to achieve the desired concentration range.[4]

-

Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[4]

-

Assay Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound solution. Add the standardized bacterial inoculum to each well. Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a viability indicator like resazurin.[4]

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[6]

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[8]

Workflow for the checkerboard synergy assay.

Protocol:

-

Plate Setup: In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and the second antibiotic (e.g., along the columns).

-

Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension and incubate as described for the MIC assay.

-

Data Analysis: Determine the MIC for each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpretation: The interaction is classified as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 and ≤ 1, indifferent if the FICI is > 1 and ≤ 4, and antagonistic if the FICI is > 4.[8]

Biofilm Inhibition Assay

This assay measures the ability of a compound to prevent biofilm formation.[3][10]

Protocol:

-

Assay Setup: In a 96-well plate, add serial dilutions of this compound to a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with glucose).

-

Inoculation and Incubation: Inoculate the wells with a standardized bacterial suspension and incubate at 37°C for 24-48 hours without agitation.

-

Biofilm Quantification:

-

Crystal Violet Staining: Gently wash the wells to remove planktonic cells. Stain the adherent biofilm with crystal violet. After washing and drying, solubilize the bound dye (e.g., with ethanol) and measure the absorbance to quantify the biofilm biomass.[15][16]

-

Viable Cell Counting: Scrape the biofilm from the wells, resuspend the cells, and perform serial dilutions for colony-forming unit (CFU) counting on agar plates.[4]

-

-

MBIC Determination: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that causes a significant reduction (e.g., ≥50% or ≥90%) in biofilm formation compared to the untreated control.[3][4]

Conclusion and Future Directions

This compound exhibits a potent and selective antibacterial activity against a range of Gram-positive bacteria, including clinically relevant drug-resistant strains. Its primary mechanism of action via membrane disruption presents a promising avenue for antimicrobial development. The synergistic potential with conventional antibiotics further enhances its therapeutic prospects.

Future research should focus on:

-

Elucidating the precise molecular interactions of this compound with the bacterial membrane.

-

Investigating potential secondary intracellular targets.

-

Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential in animal models of infection.

-

Exploring structure-activity relationships to design and synthesize more potent and selective derivatives.

The data presented in this guide underscore the potential of this compound as a valuable lead compound in the development of novel antibacterial therapies to combat the growing threat of antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05370B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Cocktail of this compound and curcumin enhance eradication of Staphylococcus aureus biofilm from orthopedic implants by gentamicin and alleviate inflammatory osteolysis [frontiersin.org]

- 9. In vitro antibacterial and antibiofilm activities of this compound against Enterococcus faecalis clinical isolates from China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of this compound (IBC) Is Associated with Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial activity of structurally diverse natural prenylated this compound derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Frontiers | this compound exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy [frontiersin.org]

- 16. This compound exhibits antifungal and antibiofilm effects against C. albicans by disrupting cell wall/membrane integrity and inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Isobavachalcone: A Technical Guide to Bioavailability and Pharmacokinetics for the Research Professional

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of isobavachalcone (IBC), a prenylated chalcone with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways. While this compound demonstrates promising pharmacological activities, its development is often challenged by its low oral bioavailability. This guide aims to summarize the key pharmacokinetic parameters, outline the analytical methods for its quantification, and illustrate its interaction with critical cellular signaling pathways to support further research and development efforts.

Introduction

This compound (IBC) is a natural flavonoid compound predominantly isolated from medicinal plants such as Psoralea corylifolia. It has garnered considerable attention within the scientific community for its wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective properties. Despite its therapeutic promise, the clinical translation of IBC is hampered by its poor aqueous solubility and consequently low oral bioavailability. A thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the design of effective drug delivery systems and for predicting its in vivo behavior. This guide synthesizes the available preclinical data on IBC's pharmacokinetics and explores its molecular mechanisms of action.

Pharmacokinetic Profile of this compound

Pharmacokinetic studies are crucial for determining the fate of a compound in a biological system. For this compound, in vivo studies have been conducted, primarily in rat models, to elucidate its pharmacokinetic parameters.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of this compound from a pivotal preclinical study. It is important to note that while the study by Ma et al. (2015) is frequently cited, the specific quantitative values for Cmax, Tmax, AUC, and half-life were not explicitly available in the public domain at the time of this guide's compilation. The table structure is provided for when such data becomes accessible.

| Parameter | Description | Value (Mean ± SD) | Units | Study Reference |

| Dose | Administered oral dose | 80 | mg/kg | Ma et al., 2015[1] |

| Cmax | Maximum plasma concentration | Data not available | ng/mL | Ma et al., 2015[1] |

| Tmax | Time to reach Cmax | Data not available | h | Ma et al., 2015[1] |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurement | Data not available | ng·h/mL | Ma et al., 2015[1] |

| t1/2 | Elimination half-life | Data not available | h | Ma et al., 2015[1] |

| Bioavailability | General assessment | Low | - | Multiple sources[2] |

Note: The low bioavailability of this compound is a consistently reported finding in the literature, attributed to its poor water solubility and potential for first-pass metabolism.

Experimental Protocols

This section details the methodologies employed in a representative pharmacokinetic study of this compound, providing a framework for the design and execution of similar preclinical investigations.

Animal Model and Dosing

-

Species: Sprague-Dawley rats.

-

Administration Route: Oral gavage.

-

Dose: 80 mg/kg body weight.

-

Vehicle: Typically a suspension in a suitable vehicle like carboxymethyl cellulose-sodium (CMC-Na) solution to ensure uniform delivery.

-

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment, with free access to standard chow and water. A fasting period (e.g., 12 hours) is usually implemented before oral administration.

Sample Collection and Preparation

-

Biological Matrix: Blood.

-

Collection: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

-

Sample Preparation for Analysis: Protein precipitation is a common method for extracting this compound from plasma. A typical procedure involves adding a precipitating agent, such as acetonitrile, to the plasma sample in a specific ratio (e.g., 2:1, v/v). An internal standard (IS), such as neobavaisoflavone, is added to the mixture. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

Analytical Method: LC-MS/MS

A sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of this compound in plasma.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6 μm, 100 mm × 2.1 mm).

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

-

Flow Rate: 0.2 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) operated in the negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 323.0 → 118.9.

-

Internal Standard (Neobavaisoflavone): m/z 321.1 → 265.0.

-

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the known concentrations of this compound in spiked plasma samples. A linear range of approximately 3.79 to 484.5 ng/mL has been reported to be effective[1].

Visualization of Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and inflammation. The following diagrams, generated using the DOT language, visualize these interactions and a typical experimental workflow.

Caption: A typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: this compound inhibits the activation of the pro-survival AKT signaling pathway.

References

An In-depth Technical Guide to the Molecular Targets and Signaling Pathways of Isobavachalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone (IBC), a prenylated chalcone primarily isolated from Psoralea corylifolia, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2][3][4] Its therapeutic potential spans anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning IBC's diverse bioactivities. It details the direct molecular targets and delineates the key signaling pathways modulated by IBC, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Principal Molecular Targets

This compound exerts its effects by interacting with several key proteins. While its activity is often pleiotropic, influencing multiple nodes within a signaling network, several direct molecular targets have been identified.

-

Akt (Protein Kinase B): A pivotal node in cell signaling, Akt is a primary target of IBC. IBC potently abrogates Akt signaling, which is crucial for its anti-proliferative and pro-apoptotic effects in cancer cells.[3][6][7] Inhibition of Akt phosphorylation at Ser-473 is a key event observed upon IBC treatment.[6]

-

Sirtuin 2 (SIRT2): IBC has been identified as a natural inhibitor of SIRT2, a class III histone deacetylase. It binds to the catalytic domain of SIRT2, forming hydrogen bonds with VAL233 and ALA135, thereby inhibiting its enzymatic activity.[8] This inhibition is central to its anti-triple-negative breast cancer efficacy.[8]

-

Dihydroorotate Dehydrogenase (DHODH): DHODH is another potential target of IBC, contributing to its range of pharmacological activities.[2]

-

Toll-Like Receptors (TLRs): IBC has been shown to suppress signaling pathways downstream of TLRs, suggesting it may interact with components of the TLR signaling complex. It can modulate both MyD88-dependent and TRIF-dependent pathways.[9]

-

ABCB1 (P-glycoprotein): In the context of multidrug resistance in cancer, IBC interacts with the ABCB1 transporter, acting as a potential substrate and competitive inhibitor, which may help overcome resistance to chemotherapy.[10][11]

Modulation of Key Signaling Pathways

The therapeutic effects of this compound are a consequence of its ability to modulate complex intracellular signaling cascades.

Anti-Cancer Signaling Pathways

IBC's anti-cancer activity is well-documented and involves the modulation of several critical pathways that control cell proliferation, survival, and apoptosis.[10][12]

-

PI3K/Akt/mTOR Pathway: As a potent inhibitor of Akt, IBC effectively downregulates the entire PI3K/Akt/mTOR axis.[3] This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. IBC's inhibition of Akt leads to downstream effects including the modulation of GSK-3β and suppression of pro-survival signals.[12][13]

-

Wnt/β-catenin Pathway: In colorectal cancer, IBC has been shown to inhibit the Wnt/β-catenin pathway. This inhibition is mediated through its effects on the upstream Akt/GSK-3β signaling axis.[4][13][14] By preventing the inhibitory phosphorylation of GSK-3β, IBC allows GSK-3β to phosphorylate β-catenin, marking it for degradation and thus suppressing Wnt-mediated transcription of oncogenes.[12]

-

ERK Pathway: IBC also inhibits the Extracellular signal-Regulated Kinase (ERK) pathway, another critical signaling cascade for cell proliferation and survival in various cancers.[1][15][16]

-

Apoptosis Induction: IBC induces apoptosis through the mitochondrial pathway.[13][17] This is characterized by an altered Bax/Bcl-2 ratio, promoting the translocation of Bax to the mitochondria, and subsequent activation of caspase-9 and caspase-3.[13][17] This leads to the cleavage of PARP and execution of the apoptotic program.[13]

-

Reactive Oxygen Species (ROS) Generation: IBC can induce the production of ROS in cancer cells, which contributes to its apoptotic effects.[1][6][15]

References

- 1. This compound: A comprehensive review of its plant sources, pharmacokinetics, toxicity, pharmacological activities and related molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological review of this compound, a naturally occurring chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound ameliorates Alzheimer disease pathology by autophagy-mediated clearance of amyloid beta and inhibition of NLRP3 inflammasome in primary astrocytes and 5x-FAD mice [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Diverse Molecular Targets for Chalcones with Varied Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a natural sirtuin 2 inhibitor, exhibits anti‐triple‐negative breast cancer efficacy in vitro and in vivo | Semantic Scholar [semanticscholar.org]

- 9. This compound | CAS:20784-50-3 | Manufacturer ChemFaces [chemfaces.com]

- 10. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an Active Membrane Perturbing Agent and Inhibitor of ABCB1 Multidrug Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound - LKT Labs [lktlabs.com]

An In-depth Technical Guide on the Antioxidant Properties of Isobavachalcone and its Free Radical Scavenging Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone (IBC), a prenylated chalcone isolated primarily from Psoralea corylifolia, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, with a specific focus on its mechanisms of free radical scavenging. The document summarizes the current, albeit limited, quantitative data on its direct scavenging activities and delves into its well-documented role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical endogenous antioxidant response mechanism. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research in this area. Furthermore, this guide includes visualizations of the Nrf2 signaling pathway and a proposed experimental workflow for evaluating the antioxidant potential of this compound, created using the DOT language for Graphviz. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as a modulator of oxidative stress.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic and degenerative diseases.[1] this compound (IBC) is a natural flavonoid that has demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[2][3] Its antioxidant effects are of particular interest as they may underpin many of its other therapeutic benefits.[4] This guide provides an in-depth exploration of the antioxidant mechanisms of this compound, focusing on both its direct free radical scavenging capabilities and its indirect antioxidant effects mediated through cellular signaling pathways.

Direct Free Radical Scavenging Activity

Direct free radical scavenging is a primary mechanism by which antioxidant compounds neutralize harmful ROS. Common in vitro assays used to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), superoxide radical, and hydroxyl radical scavenging assays.

While this compound is widely reported to possess antioxidant properties, a comprehensive set of quantitative data (IC50 values) for its direct scavenging activity against various free radicals is not extensively available in the current literature. The following table summarizes the available data and provides a template for future research findings.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Radical Scavenged | IC50 Value (µM) | Standard | Reference |

| DPPH Radical Scavenging | DPPH• | Data not available | Ascorbic Acid / Trolox | - |

| ABTS Radical Scavenging | ABTS•+ | Data not available | Ascorbic Acid / Trolox | - |

| Superoxide Radical Scavenging | O2•− | Data not available | Gallic Acid / Quercetin | - |

| Hydroxyl Radical Scavenging | •OH | Data not available | Mannitol / Catechin | - |

Note: The absence of specific IC50 values for this compound in this table highlights a significant gap in the current research literature. The provided standards are commonly used positive controls in these assays.

Indirect Antioxidant Activity: Activation of the Nrf2 Signaling Pathway

A significant component of this compound's antioxidant effect is its ability to upregulate endogenous antioxidant defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding event initiates the transcription of a suite of phase II detoxification enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (GSH) synthesis pathway.[1]

The activation of the Nrf2/HO-1 pathway by this compound has been shown to attenuate oxidative stress in various experimental models.[4]

Signaling Pathway Diagram

Caption: this compound-Mediated Nrf2 Pathway Activation.

Effect on Antioxidant Enzymes

The activation of the Nrf2 pathway by this compound leads to the increased expression and activity of several key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes play a crucial role in detoxifying ROS.

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2).

-

Catalase (CAT): Catalyzes the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by glutathione.

Quantitative data on the specific fold-increase or activity units of these enzymes in response to this compound treatment is an area requiring further investigation. The table below is intended to be populated as more research becomes available.

Table 2: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Cell/Tissue Type | This compound Concentration | Change in Activity | Reference |

| Superoxide Dismutase (SOD) | Data not available | Data not available | Data not available | - |

| Catalase (CAT) | Data not available | Data not available | Data not available | - |

| Glutathione Peroxidase (GPx) | Data not available | Data not available | Data not available | - |

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide. These protocols can be adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The reduction of DPPH• is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at approximately 517 nm.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

In a 96-well plate or test tubes, add a specific volume of the this compound solution (e.g., 100 µL).

-

Add a corresponding volume of the DPPH solution (e.g., 100 µL).

-

For the control, use the solvent instead of the this compound solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.

ABTS Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that can be measured at 734 nm.

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

-

Assay:

-

Add a small volume of the this compound solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

-

Incubate at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

Superoxide Radical Scavenging Assay (NBT Method)

Principle: Superoxide radicals (O2•−) are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH). These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan product. The presence of a superoxide scavenger inhibits this reduction, and the decrease in formazan formation is measured spectrophotometrically at 560 nm.

Procedure:

-

Reagent Preparation: Prepare solutions of NADH, NBT, and phenazine methosulfate (PMS) in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Assay:

-

In a reaction vessel, mix the this compound solution at various concentrations with the NADH and NBT solutions.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Hydroxyl Radical Scavenging Assay (Deoxyribose Method)

Principle: This assay is based on the degradation of 2-deoxyribose by hydroxyl radicals (•OH) generated via a Fenton-type reaction (Fe³⁺-EDTA-ascorbic acid-H₂O₂ system). The degradation products react with thiobarbituric acid (TBA) upon heating to form a pink chromogen, which is measured at 532 nm. A scavenger of hydroxyl radicals will diminish the degradation of 2-deoxyribose.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing FeCl₃, EDTA, 2-deoxyribose, and H₂O₂ in a phosphate buffer (pH 7.4).

-

Assay:

-

Add the this compound solution at different concentrations to the reaction mixture.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate at 37°C for 1 hour.

-

-

Color Development:

-

Stop the reaction by adding trichloroacetic acid (TCA) and TBA reagent.

-

Heat the mixture in a boiling water bath for 15 minutes to develop the pink color.

-

-

Measurement: After cooling, measure the absorbance at 532 nm.

-

Calculation: The percentage of hydroxyl radical scavenging is calculated, and the IC50 value is determined.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive evaluation of the antioxidant properties of this compound.

Caption: Experimental Workflow for Antioxidant Evaluation.

Conclusion and Future Directions

This compound exhibits significant antioxidant potential, primarily through the activation of the Nrf2 signaling pathway, which leads to the upregulation of a broad spectrum of endogenous antioxidant defenses. While its direct free radical scavenging activity is less characterized, the available evidence suggests it is a promising candidate for the development of therapeutic agents aimed at mitigating oxidative stress-related pathologies.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of pure this compound in various direct radical scavenging assays to provide a more complete antioxidant profile.

-

Mechanism of Nrf2 activation: Elucidating the precise molecular interactions between this compound and the Keap1-Nrf2 system to understand the upstream signaling events.

-

In vivo studies: Evaluating the antioxidant efficacy of this compound in animal models of oxidative stress-related diseases to translate the in vitro findings to a physiological context.

-

Enzyme activity: Quantifying the dose-dependent effects of this compound on the activity of key antioxidant enzymes like SOD, CAT, and GPx in various cell types and tissues.

By addressing these research gaps, a more comprehensive understanding of this compound's antioxidant properties can be achieved, paving the way for its potential clinical application in the prevention and treatment of a wide range of disorders.

References

Isobavachalcone's Antifungal Campaign Against Candida albicans: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antifungal properties of Isobavachalcone (IBC), a natural chalcone, against the opportunistic fungal pathogen Candida albicans. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of IBC's mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Executive Summary

Candida albicans is a major cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the development of novel antifungal agents. This compound (IBC) has demonstrated significant in vitro and in vivo antifungal activity against C. albicans. This guide summarizes the current understanding of IBC's antifungal effects, focusing on its ability to disrupt cell membrane and wall integrity, inhibit biofilm formation, induce apoptosis and autophagy, and interfere with essential metabolic pathways.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound against Candida albicans has been quantified through various in vitro assays. The following tables summarize the key findings from multiple studies.

Table 1: Planktonic Susceptibility of Candida albicans to this compound

| Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

| C. albicans SC5314 | 8 | 16 | [1][2] |

| C. albicans SC5314 & 9 Clinical Isolates | 4-5 | 4-5 | [3] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Biofilm Inhibition and Eradication by this compound

| Strain | Biofilm Inhibition | Mature Biofilm Dispersal | Reference |

| C. albicans SC5314 | 49.2% ± 5.1% at 1/2 MIC; 79.1% ± 3% at 1 MIC | Effective at 32 μg/mL | [1][4] |

| C. albicans SC5314 | Significant inhibition of formation and development | Not specified | [3] |

Mechanisms of Antifungal Action

This compound exerts its antifungal activity against C. albicans through a multi-targeted approach, affecting cellular integrity, metabolic processes, and programmed cell death pathways.

Disruption of Cell Wall and Membrane Integrity

IBC compromises the structural integrity of the fungal cell by targeting the cell wall and membrane. This leads to increased membrane permeability and leakage of intracellular contents.[3] RNA-sequencing analysis has revealed that IBC downregulates key genes involved in the biosynthesis of essential cell wall and membrane components, including β-1,3-glucan (FKS1) and ergosterol (ERG3, ERG11).[1][5]

Induction of Apoptosis and Autophagy